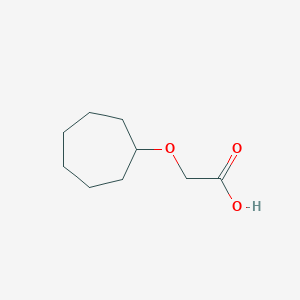

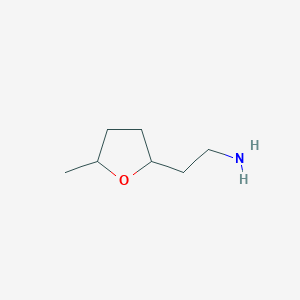

2-(5-Methyloxolan-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5-Methyloxolan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1548457-70-0 . It has a molecular weight of 129.2 and its IUPAC name is 2-(5-methyltetrahydrofuran-2-yl)ethan-1-amine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 129.2 .科学的研究の応用

Synthesis and Structural Evaluation

Research on the synthesis and structural evaluation of compounds related to 2-(5-Methyloxolan-2-yl)ethan-1-amine, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one, involves Diels-Alder cycloaddition and acid-catalyzed cyclization processes. These compounds exhibit interesting hydrogen bonding and weak interactions, contributing to their structural stability (Kukuljan, Kranjc, & Perdih, 2016).

Polymer Functionalization for Gene Delivery

In the field of biodegradable polymers, compounds with pendant amine groups derived from similar chemical structures have shown promise. For example, polymers synthesized through ring-opening polymerization and thiol-yne chemistry demonstrated excellent cell penetration and gene delivery properties with low toxicities (Zhang et al., 2012).

Cross-Linking in Oligodeoxynucleotides

The synthesis of oligodeoxynucleotides containing modified bases, like 5-methyl-N4,N4-ethanocytosine, derived from structures akin to this compound, enables cross-linking when hybridized with complementary deoxyoligonucleotides. This finding is significant in the context of DNA research and molecular biology (Webb & Matteucci, 1986).

Synthesis of 2-Oxazolidinones

The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with various amines, similar to the structure of this compound, leads to the synthesis of 4-hydroxy-2-oxazolidinones. This synthesis plays a role in creating new heterocyclic systems, which are crucial in medicinal chemistry (Chernysheva, Bogolyubov, & Semenov, 1999).

Development of Electrophilic Reagents

Research into the development of electrophilic reagents, such as (1,3-dithiolan-2-yl)trimethylammonium iodide, which is conceptually related to this compound, explores their use in aromatic substitutions. This work contributes to synthetic chemistry, particularly in the synthesis of aldehydes (Hiratani, Nakai, & Okawara, 1973).

Safety and Hazards

特性

IUPAC Name |

2-(5-methyloxolan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAQDWCCRZAFEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)

![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)

![N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}cyclobutanecarboxamide](/img/structure/B2981623.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)

![6,7-Dichloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-quinoxalinol](/img/structure/B2981635.png)